N-(4-ethoxyphenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex structure, which includes an ethoxyphenyl group, a triazole ring, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Nitro Group: The nitro group is usually introduced via nitration reactions using reagents like nitric acid.
Attachment of the Ethoxyphenyl Group: This step involves the coupling of an ethoxyphenyl derivative with the triazole intermediate.
Formation of the Acetamide Moiety:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: Various substitution reactions can occur, especially at the phenyl and triazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted triazoles.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Possible applications in materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to inhibition or activation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- N-(4-chlorophenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Uniqueness
The uniqueness of N-(4-ethoxyphenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide lies in its specific structural features, such as the ethoxyphenyl group and the combination of functional groups, which may confer unique chemical and biological properties.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
Molecular Formula |
C16H18N8O4S |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[4-methyl-5-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C16H18N8O4S/c1-3-28-12-6-4-11(5-7-12)18-14(25)9-29-16-20-19-13(22(16)2)8-23-10-17-15(21-23)24(26)27/h4-7,10H,3,8-9H2,1-2H3,(H,18,25) |
InChI Key |
RMNKEIIMFNDAKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)CN3C=NC(=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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